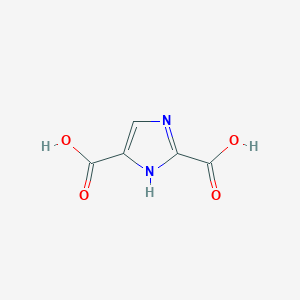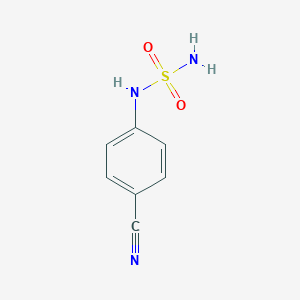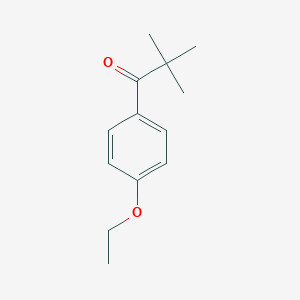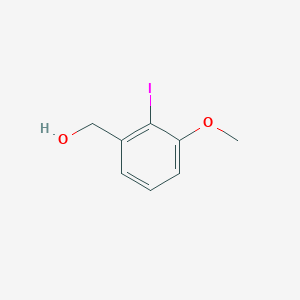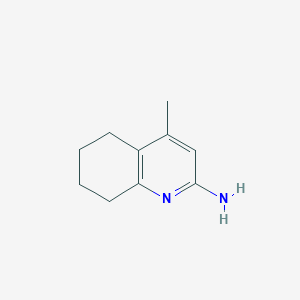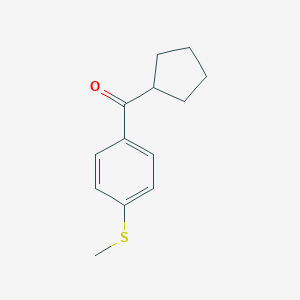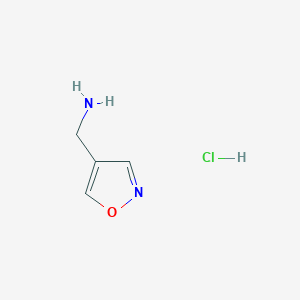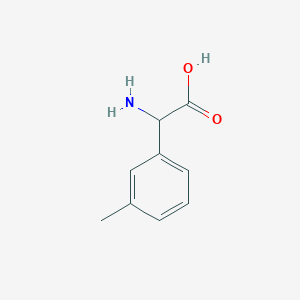![molecular formula C8H10O3 B061601 Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-92-0](/img/structure/B61601.png)
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with a formyl group and a carboxylate ester group attached. It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate can be achieved through various synthetic routes, including both one-step and two-step methodologies. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the formyl and carboxylate ester groups. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by further chemical modifications . These methods allow for the efficient production of the compound in significant quantities, making it suitable for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate undergoes a variety of chemical reactions, demonstrating its reactivity and functionalization capabilities. Some of the common reactions include:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: 3-formylbicyclo[1.1.1]pentane-1-carboxylic acid
Reduction: 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a versatile substrate in organic synthesis for preparing new bioactive molecules and functionalized materials.
Biology: The compound is used in the development of molecular probes and sensors due to its unique structural properties.
Medicine: It is a precursor for the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is utilized in the production of advanced materials, including liquid crystals and metal-organic frameworks.
Mechanism of Action
The mechanism of action of methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways . The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The bicyclic structure provides rigidity and stability, making it an ideal scaffold for designing bioactive compounds.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the bicyclic core but has two carboxylic acid groups instead of a formyl and an ester group.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a hydroxymethyl group instead of a formyl group.
Uniqueness: Methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a formyl group and a carboxylate ester group on a bicyclic scaffold. This unique structure imparts distinct reactivity and functionalization capabilities, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-formylbicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCZCYZLWROJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
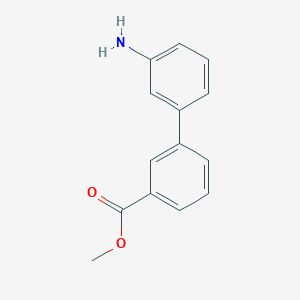
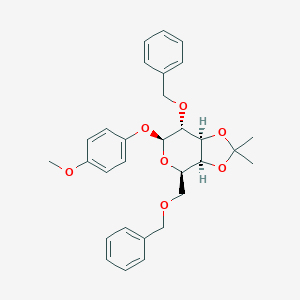
![3-[([[1-(4-chlorophenyl)ethylidene]amino]oxy)methyl]benzoic acid](/img/structure/B61528.png)
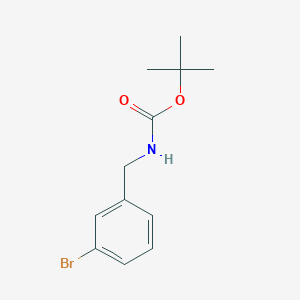
![4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)-N-(2-phenylphenyl)benzamide](/img/structure/B61535.png)
